batatasin III
Overview
Description
Batatasin III is a stilbenoid, a type of natural product found in various organisms including Coelogyne elata and Dendrobium draconis . It has a molecular formula of C15H16O3 and a molecular weight of 244.28 g/mol .
Synthesis Analysis
Batatasin III and its analogs have been synthesized for various studies . In one study, 26 batatasin III analogs were synthesized and their anti-inflammatory activity was evaluated in vitro .
Molecular Structure Analysis
Batatasin III has a simple and unique structure compared to other anti-inflammatory agents . It’s a bibenzyl natural product . The IUPAC name for batatasin III is 3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol .
Chemical Reactions Analysis
Batatasin III and its analogs have shown significant anti-inflammatory activity in vitro . For instance, one of the analogs significantly inhibited nitric oxide production with an IC 50 value of 12.95 μM .
Physical And Chemical Properties Analysis
The physical and chemical properties of batatasin III include a molecular weight of 244.28 g/mol, XLogP3-AA of 3.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 4 .
Scientific Research Applications
Antinociceptive Efficacy and CNS Safety
Batatasin III, a stilbenoid compound found in Dendrobium species, has demonstrated significant antinociceptive effects in mouse models of inflammatory pain. Studies have shown that Batatasin III at 50 mg/kg can elicit comparable antinociception to 10 mg/kg of indomethacin. Additionally, Batatasin III significantly reduced levels of inflammatory mediators in LPS-stimulated cells. Importantly, there were no potential central nervous system (CNS) side effects observed in mice treated with Batatasin III (Hasriadi et al., 2022).
Allelopathic Capacity in Plant Species
Batatasin-III is associated with the allelopathic effect of the evergreen dwarf shrub Empetrum nigrum. This phenolic compound has been shown to inhibit germination and root elongation in various plant species, although this effect can be modified by the growth substrate. The compound's phytotoxicity was confirmed in bioassays, but its measured content in E. nigrum leaves and humus did not predict the inhibitory effect on root elongation (González et al., 2015).
Antidiabetic Activity as α-Glucosidase Inhibitors
Batatasins, particularly Batatasin III, have been identified as promising α-glucosidase inhibitors, making them potential candidates for antidiabetic agents. Batatasin III inhibited α-glucosidase in a reversible and noncompetitive manner, suggesting a potential role in alleviating postprandial hyperglycemia and as functional food for diabetes management (Weiping Hu et al., 2015).
Anti-Cancer Properties
Batatasin III has exhibited potential anti-cancer activities, particularly in inhibiting the migration of human lung cancer cells. It has shown to suppress epithelial to mesenchymal transition (EMT) and reduce filopodia formation, impacting the migration and invasion capabilities of cancer cells. This establishes Batatasin III as a potential compound for further studies aimed at finding more effective lung cancer treatments (Pinkhien et al., 2017).
Anti-Quorum Sensing Effects
Batatasin III has shown promising anti-quorum sensing (QS) activity, which is a novel approach against bacterial infections. It effectively inhibited violacein production and biofilm formation in Chromobacterium violaceum CV026 without affecting bacterial growth. Molecular docking studies also supported its strong binding interactions with QS-associated proteins (Farha et al., 2023).
Antifungal and Antiprotozoal Properties
Batatasin III has been identified to possess antifungal and antiprotozoal properties, providing a basis for its use in treating infections caused by fungi and protozoa (Cretton et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXIUVIYICVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904195 | |
Record name | Batatasin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Batatasin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
batatasin III | |
CAS RN |
56684-87-8 | |
Record name | Batatasin III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56684-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Batatasin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Batatasin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93.5 - 94.5 °C | |
Record name | Batatasin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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